molecular formula C8H13F3N2O B3167626 N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 923249-31-4

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B3167626
CAS No.: 923249-31-4
M. Wt: 210.2 g/mol
InChI Key: QHTWYOHFTKEWID-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H13F3N2O. It is known for its application in proteomics research and has a molecular weight of 210.2 . This compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxamide with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoroethyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6/h6,12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTWYOHFTKEWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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